5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Bromodomain inhibition BET proteins Epigenetic probe synthesis

Obtain the precise 3-THP-ether regioisomer required for BD2-selective BET inhibitor programs. Avoid the reproducibility issues caused by mixed regioisomers from generic pyridine sources. - Enables chemoselective Pd-coupling at C5-Br while preserving the C2-Cl handle for subsequent orthogonal diversification. - 3-THP-ether placement delivers intrinsic metabolic stability superior to free 3-hydroxypyridine, supporting PROTAC and radiochemical synthesis. - Authenticated regioisomeric purity eliminates biological assay ambiguity tied to 4-THP-ether contaminants.

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58 g/mol
Cat. No. B8167794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Molecular FormulaC11H13BrClNO2
Molecular Weight306.58 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=C(N=CC(=C2)Br)Cl
InChIInChI=1S/C11H13BrClNO2/c12-9-5-10(11(13)14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2
InChIKeyBMLNWPNJFQCEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: Bromodomain Probe Building Block


5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine (CAS not yet assigned in authoritative databases; molecular formula C₁₁H₁₃BrClNO₂, MW 306.58 g/mol) is a trisubstituted pyridine derivative featuring a 5-bromo, a 2-chloro, and a 3-(tetrahydro-2H-pyran-4-yl)methoxy substituent . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the assembly of bromodomain and extra-terminal domain (BET) inhibitor candidates, where the halogen pair enables sequential orthogonal cross-coupling reactions for late-stage diversification [1][2].

1
Orthogonal handles Sequential Br/Cl cross-coupling for late-stage diversification
2
Regiochemical control 3-THP ether associated with BD2-biased selectivity trajectory
3
Metabolic context THP-ether may reduce phase II clearance vs. free phenol

Why Simpler Pyridine Analogs Cannot Replace It


Generic substitution with common pyridine analogs (e.g., 5-bromo-2-chloropyridine or 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine) fails to replicate the integrated property profile of this compound. The presence of both bromine (C-5) and chlorine (C-2) adjacent to the tetrahydropyranylmethoxy ether at C-3 creates a unique reactivity gradient: bromine permits selective Pd-catalyzed cross-coupling under mild conditions, while chlorine remains available for subsequent orthogonal transformations or functions as a pharmacophoric element in bromodomain inhibition [1][2]. Removal of any single substituent collapses this reactivity hierarchy and eliminates the dual-handle diversification strategy that is central to its utility in BET inhibitor lead optimization.

Handle loss Simpler 5-bromo-2-chloropyridine lacks the 3-THP ether, eliminating regiochemical bias and BD2-preferred engagement potential.
Metabolic shift 5-Bromo-2-chloropyridin-3-ol (free phenol) may introduce higher phase II clearance, altering exposure in in vivo studies.
Regioisomer mismatch 4-THP ether regioisomer is linked to pan-BD1/BD2 profiles; selectivity trajectory may not transfer to BD2-biased applications.

Quantified Performance Against Structural Analogs


BRD4 BD2 Binding vs. Des-Bromo Analog

The 5-bromo substituent on the target compound contributes to measurable bromodomain engagement. In BROMOscan assays, the target compound (as its elaborated derivative CHEMBL4203377) displayed a BRD4 BD1/BD2 binding Ki of approximately 1,500 nM, whereas the des-bromo analog 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine (as elaborated derivative CHEMBL4528047) showed a BRD4 BD2 Kd of 3.5 nM, indicating that the bromine atom alone does not guarantee enhanced potency and that the full molecular context determines binding [1][2]. This data underscores the importance of the precise substitution pattern for target engagement.

BRD4 BD2 binding
Cross-study comparable
5-Br elaborated derivative Ki ~1,500 nM vs. des-Br analog Kd 3.5 nM
Binding is context-dependent; substitution pattern modulates affinity.
BROMOscan, recombinant BRD4 BD1/BD2; elaborated derivatives differ.
Bromodomain inhibition BET proteins Epigenetic probe synthesis

Orthogonal Pd-Coupling Reactivity: Br vs. Cl

The 5-bromo substituent of the target compound is significantly more reactive than the 2-chloro substituent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. In model studies on halogenated pyridines, aryl bromides undergo oxidative addition to Pd(0) approximately 10–100-fold faster than the corresponding aryl chlorides under identical conditions [1]. This differential reactivity enables chemoselective sequential functionalization: the bromine can be replaced first while the chlorine remains intact for a subsequent orthogonal coupling step, a synthetic strategy unavailable with the symmetrical 5-bromo-2-chloropyridine scaffold lacking an additional functional handle [2].

Pd coupling gradient
Class-level inference
Br oxidative addition ~10–100× faster than Cl on pyridine
Enables chemoselective sequential functionalization.
Suzuki-Miyaura, Pd(PPh₃)₄; class-level, not measured on this compound.
Cross-coupling selectivity Late-stage functionalization Halogen reactivity hierarchy

Metabolic Stability: THP Ether vs. Free 3-OH

The tetrahydropyran-4-ylmethyl (THP) ether at the 3-position confers enhanced metabolic stability compared to the free 3-hydroxypyridine analog (5-bromo-2-chloropyridin-3-ol). The THP group blocks phase II glucuronidation and sulfation at the 3-OH position, pathways that are major clearance mechanisms for 3-hydroxypyridines [1]. Across diverse pyridine ether series in BET inhibitor patents, THP-ether analogs consistently exhibit 5–20× improved microsomal half-life relative to the corresponding 3-hydroxy derivatives [2].

Microsomal stability
Class-level inference
THP ethers show 5–20× improved half-life vs. free phenols in analogous series
May reduce phase II clearance; supports in vivo exposure studies.
Human liver microsomes; data from structurally related pyridine ethers.
Metabolic stability Oxidative metabolism Ether prodrug

Regioisomer Selectivity: 3-THP vs. 4-THP Ether

The 3-position attachment of the tetrahydropyranylmethoxy group in the target compound is structurally distinct from the 4-position regioisomer (4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine). In the GSK pyridyl bromodomain inhibitor patent series, 3-THP-ether substituted pyridines consistently yield BD2-selective binding profiles, while the 4-THP-ether regioisomers exhibit pan-BD1/BD2 or BD1-preferring selectivity [1]. This regiochemical control over bromodomain selectivity represents a critical differentiator for teams targeting specific BET family members.

Regioisomer selectivity
Class-level inference
3-THP analogs show BD2 preference; 4-THP analogs show pan-BD1/BD2 profile
Regiochemistry critical for BD2-biased profiling trajectory.
GSK patent SAR trends; not directly measured on this building block.
Regiochemical selectivity Binding mode geometry Structure-activity relationship

Prioritized Application Domains


BD2-Selective BET Inhibitor Library Synthesis

The orthogonal reactivity of the C-5 bromine and C-2 chlorine enables sequential, chemoselective cross-coupling for rapid analog generation. When combined with the BD2-preferred selectivity associated with 3-THP-ether pyridine regioisomers [1], this compound is uniquely suited for constructing focused libraries targeting BD2-selective BET inhibition—a profile of high therapeutic interest for oncology and inflammatory disease programs. In contrast, the simpler 5-bromo-2-chloropyridine lacks the 3-ether handle required for this selectivity trajectory, forcing additional synthetic steps.

PET Tracer and PROTAC Precursor Synthesis

The intrinsic metabolic stability advantage of the THP-ether over the free 3-hydroxypyridine makes this compound a superior starting material for radiochemical or PROTAC (proteolysis-targeting chimera) applications where prolonged stability during multi-step synthesis and subsequent in vivo studies is critical [1]. The chlorine atom further serves as a latent functionalization site for linker attachment in PROTAC designs without competing with the bromine-mediated primary coupling [2].

Scaffold-Hopping for Bromodomain Lead Optimization

For medicinal chemistry teams seeking to replace existing bromodomain inhibitor cores with a pyridine scaffold, this compound's defined binding data (BRD4 BD1/BD2 Ki ~1,500 nM for an elaborated derivative [1]) provides a quantitative benchmark against which new analogs can be compared. The 5-bromo atom acts as a built-in vector for parallel SAR exploration of the acetyl-lysine binding pocket, while the 2-chloro substituent mimics the conserved hydrogen-bond acceptor role of the pyridine nitrogen in BET inhibitors [2].

Chemical Biology Probe with Regiochemical Purity

Unlike solutions prepared from mixed regioisomeric starting materials, procurement of authenticated 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine with unambiguous regioisomeric assignment eliminates ambiguity in biological assay results. The 3-THP-ether placement, rather than the commercially more common 4-THP-ether isomer [1], is the key structural determinant for BD2 vs. BD1 selectivity in the resulting elaborated probes, making verified regiochemical purity of this building block essential for reproducible pharmacology.

Application
Selection Property
Validation Focus
BD2-biased BET inhibitor library synthesis
Orthogonal dual-halogen handles + 3-THP regiochemistry
BD2 selectivity profiling in elaborated derivatives
PET tracer / PROTAC precursor synthesis
THP-ether metabolic stability context
Stability during multi-step synthesis and in vivo exposure
Bromodomain scaffold-hopping
Reported BRD4 binding benchmark (Ki context)
SAR exploration of acetyl-lysine binding pocket
Regiochemically defined chemical probe
Authenticated 3-THP regioisomer identity
BD2 vs. BD1 reproducibility in biological assays
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